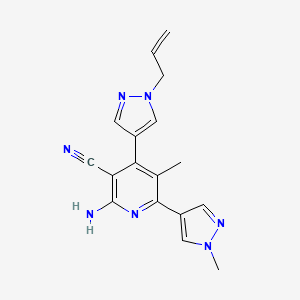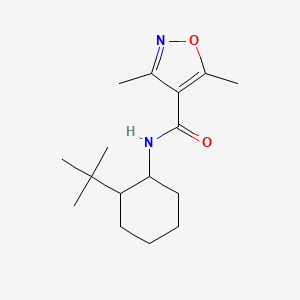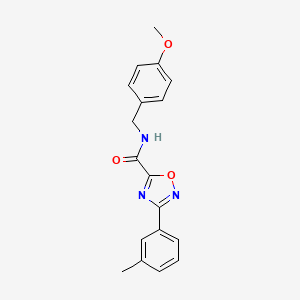
3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. It has gained significant attention in scientific research due to its potential pharmaceutical properties. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one is not fully understood. However, studies have suggested that the compound exerts its pharmacological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. It has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 and topoisomerase II, which are involved in the regulation of inflammation and DNA replication, respectively. The compound has also been shown to modulate the activity of various receptors, including the cannabinoid receptor 2 and the estrogen receptor. Additionally, it has been reported to activate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines and reduce the levels of oxidative stress markers. Additionally, the compound has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
One of the advantages of using 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one in lab experiments is its potential pharmaceutical properties. The compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. Additionally, the compound is relatively easy to synthesize using various methods. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been reported to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications.
未来方向
There are several future directions for the study of 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one. One of the directions is to investigate the compound's potential in the treatment of other diseases, including neurological disorders and viral infections. Additionally, further studies are needed to understand the compound's mechanism of action and cellular targets. The development of more efficient and selective synthesis methods for the compound is also an area of future research. Finally, the evaluation of the compound's toxicity and pharmacokinetics is essential for its further development as a potential therapeutic agent.
In conclusion, this compound is a chemical compound with potential pharmaceutical properties. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. The compound has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, further studies are needed to understand the compound's mechanism of action and cellular targets, as well as its toxicity and pharmacokinetics.
合成方法
The synthesis of 3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been reported using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Michael addition. The Claisen-Schmidt condensation method involves the reaction of 2-methylindole-3-carboxaldehyde with 2-chlorobenzaldehyde in the presence of a base such as potassium hydroxide. The Aldol condensation method involves the reaction of 2-methylindole-3-carboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The Michael addition method involves the reaction of 2-methylindole-3-carboxaldehyde with 2-chloroacetophenone in the presence of a base such as potassium carbonate.
科学研究应用
3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)-2-propen-1-one has been studied extensively for its potential pharmaceutical properties. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections. It has been reported to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. The compound has also shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has exhibited antibacterial properties against various strains of bacteria.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(2-methyl-1H-indol-3-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-12-18(14-7-3-5-9-16(14)20-12)17(21)11-10-13-6-2-4-8-15(13)19/h2-11,20H,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVCENMCHWGXLL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1H-indol-6-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5347230.png)
![ethyl {2-[2-(8-quinolinyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5347237.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[6-(trifluoromethyl)-2-pyridinyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5347241.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5347242.png)



![{3-[2-(4-chloro-2-fluorophenyl)-1H-imidazol-1-yl]phenyl}methanol](/img/structure/B5347270.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5347280.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5347295.png)
![3-ethyl-5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5347299.png)
![3-[(1,3-thiazol-2-ylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5347308.png)
![N-cyclopentyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5347323.png)
![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5347344.png)